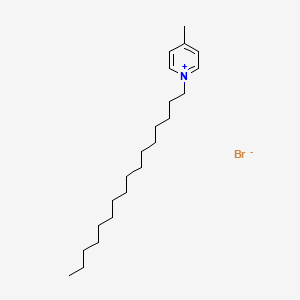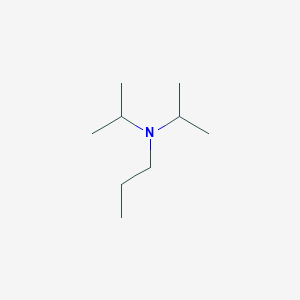
N,N-di(propan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di(propan-2-yl)propan-1-amine, also known as diisopropylamine, is an organic compound that belongs to the class of secondary amines. It is a colorless liquid with a characteristic ammonia-like odor. This compound is widely used in organic synthesis due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-di(propan-2-yl)propan-1-amine can be synthesized through several methods. One common method involves the catalytic hydrogenation of isopropyl alcohol in the presence of ammonia and hydrogen. The reaction is carried out in the gas phase with a catalyst such as copper-nickel on clay. The crude product is then extracted, separated, dehydrated, and distilled to obtain the final compound .
Industrial Production Methods
In industrial settings, this compound is typically produced by the alkylation of diisopropylamine with diethyl sulfate. This method is efficient and yields a high-purity product. The compound can be further purified by distillation from potassium hydroxide or calcium hydride .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-di(propan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
N,N-di(propan-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in amide coupling reactions.
Biology: The compound is used in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is employed in the manufacture of herbicides, rubber vulcanization accelerators, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N-di(propan-2-yl)propan-1-amine involves its ability to act as a base and nucleophile. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. due to steric hindrance from the isopropyl groups, only small electrophiles such as protons can react with the nitrogen lone pair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropylamine: Another tertiary amine with three isopropyl groups attached to the nitrogen atom.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom
Uniqueness
N,N-di(propan-2-yl)propan-1-amine is unique due to its steric hindrance, which makes it a good base but a poor nucleophile. This property is particularly useful in organic synthesis where selective reactions are required .
Propriétés
Numéro CAS |
5792-46-1 |
|---|---|
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H21N/c1-6-7-10(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
DLMICMXXVVMDNV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
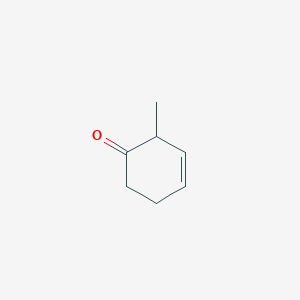
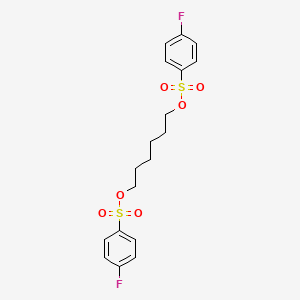


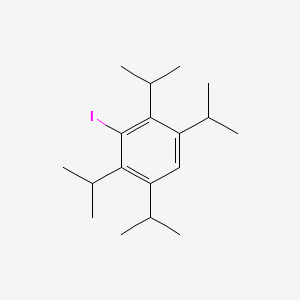
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
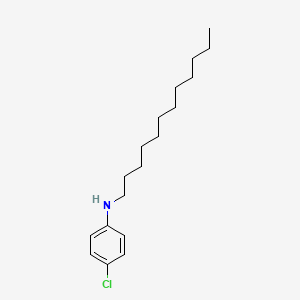
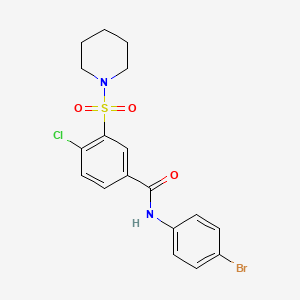


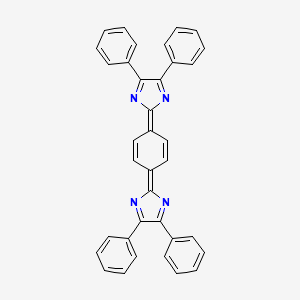
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
